molecular formula C20H17N3Na2O11S3 B082518 Reactive Orange 16 CAS No. 12225-88-6

Reactive Orange 16

Cat. No.: B082518
CAS No.: 12225-88-6
M. Wt: 617.5 g/mol
InChI Key: AAGPPJSKCWSVCQ-GHEHHKQRSA-L
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Description

Reactive Orange 16 is an azo dye widely used in the textile industry for dyeing cotton, wool, and other fabrics. It is known for its vibrant orange color and its ability to form strong covalent bonds with fibers, ensuring excellent wash and light fastness. The compound is characterized by the presence of azo groups (-N=N-) which are responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Reactive Orange 16 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, typically sulfanilic acid, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a suitable coupling component, such as 2-naphthol, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified through filtration, washing, and drying before being formulated into a powder or liquid form for commercial use.

Chemical Reactions Analysis

Types of Reactions: Reactive Orange 16 undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo bonds can be reduced to form aromatic amines, which can further react to form other compounds.

    Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. These reactions typically occur under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can react with the dye under alkaline conditions.

Major Products Formed:

    Oxidation: Products include sulfonated aromatic compounds and other oxidized derivatives.

    Reduction: Aromatic amines and their derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Reactive Orange 16 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying azo dye degradation and adsorption processes.

    Biology: Employed in staining techniques for visualizing cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in textile dyeing, wastewater treatment studies, and as a tracer in environmental studies.

Mechanism of Action

The primary mechanism by which Reactive Orange 16 exerts its effects is through the formation of covalent bonds with fibers. The dye contains reactive groups that can form strong bonds with hydroxyl or amino groups in the fibers, resulting in a stable and durable coloration. The molecular targets include cellulose in cotton and amino acids in wool. The pathways involved in the dyeing process include the formation of a reactive intermediate that subsequently reacts with the fiber.

Comparison with Similar Compounds

  • Reactive Red 120
  • Reactive Black 5
  • Reactive Blue 19

These compounds differ in their chromophoric groups and specific applications but share the common feature of forming covalent bonds with fibers.

Properties

IUPAC Name

disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGSXPASZBLGC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3Na2O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066586
Record name 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20262-58-2, 12225-88-6
Record name Brilliant orange 3R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020262582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 6-acetamido-4-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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